molecular formula C24H25FN2O4S B12494117 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(propan-2-yl)phenyl]glycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(propan-2-yl)phenyl]glycinamide

Cat. No.: B12494117
M. Wt: 456.5 g/mol
InChI Key: UOTMLLQTROHPOZ-UHFFFAOYSA-N
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Description

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(propan-2-yl)phenyl]glycinamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a fluorophenyl ring, a methoxyphenyl ring, and a propan-2-ylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(propan-2-yl)phenyl]glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the sulfonyl chloride derivative of the 4-fluorophenyl group. This intermediate is then reacted with the amine derivatives of the 4-methoxyphenyl and 2-(propan-2-yl)phenyl groups under controlled conditions to form the final glycinamide compound. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(propan-2-yl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(propan-2-yl)phenyl]glycinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(propan-2-yl)phenyl]glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(propan-2-yl)phenyl]glycinamide
  • N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(propan-2-yl)phenyl]glycinamide
  • N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(propan-2-yl)phenyl]glycinamide

Uniqueness

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(propan-2-yl)phenyl]glycinamide is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity. The combination of the sulfonyl and methoxyphenyl groups also contributes to its distinct properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H25FN2O4S

Molecular Weight

456.5 g/mol

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C24H25FN2O4S/c1-17(2)22-6-4-5-7-23(22)26-24(28)16-27(19-10-12-20(31-3)13-11-19)32(29,30)21-14-8-18(25)9-15-21/h4-15,17H,16H2,1-3H3,(H,26,28)

InChI Key

UOTMLLQTROHPOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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